2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the sulfanyl and oxolan-2-yl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazolopyrimidine core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Fused-triazole derivatives:
Uniqueness
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C13H17N5O3S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H17N5O3S/c1-8-5-10(19)15-12-16-17-13(18(8)12)22-7-11(20)14-6-9-3-2-4-21-9/h5,9H,2-4,6-7H2,1H3,(H,14,20)(H,15,16,19) |
InChI Key |
APZQLNWSHZVEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3CCCO3 |
Origin of Product |
United States |
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